(R)-2-tert-Butoxycarbonylamino-3-pyrimidin-2-yl-propionic acid benzyl ester
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Overview
Description
®-2-tert-Butoxycarbonylamino-3-pyrimidin-2-yl-propionic acid benzyl ester is a complex organic compound that belongs to the class of esters. This compound is characterized by the presence of a benzyl ester group, a pyrimidine ring, and a tert-butoxycarbonyl (Boc) protected amino group. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-tert-Butoxycarbonylamino-3-pyrimidin-2-yl-propionic acid benzyl ester typically involves multiple steps. One common method is the esterification of ®-2-tert-Butoxycarbonylamino-3-pyrimidin-2-yl-propionic acid with benzyl alcohol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is usually carried out in an anhydrous solvent like dichloromethane (DCM) at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process may include steps like purification through column chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
®-2-tert-Butoxycarbonylamino-3-pyrimidin-2-yl-propionic acid benzyl ester can undergo various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products Formed
Scientific Research Applications
®-2-tert-Butoxycarbonylamino-3-pyrimidin-2-yl-propionic acid benzyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of ®-2-tert-Butoxycarbonylamino-3-pyrimidin-2-yl-propionic acid benzyl ester involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected to reveal the free amine, which can then participate in various biochemical pathways. The pyrimidine ring may interact with enzymes or receptors, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
®-2-tert-Butoxycarbonylamino-3-pyrimidin-2-yl-propionic acid: Lacks the benzyl ester group, making it less lipophilic.
®-2-Amino-3-pyrimidin-2-yl-propionic acid benzyl ester: Lacks the Boc protection, making it more reactive.
Uniqueness
®-2-tert-Butoxycarbonylamino-3-pyrimidin-2-yl-propionic acid benzyl ester is unique due to its combination of a Boc-protected amino group, a pyrimidine ring, and a benzyl ester group. This combination provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
Molecular Formula |
C19H23N3O4 |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
benzyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyrimidin-2-ylpropanoate |
InChI |
InChI=1S/C19H23N3O4/c1-19(2,3)26-18(24)22-15(12-16-20-10-7-11-21-16)17(23)25-13-14-8-5-4-6-9-14/h4-11,15H,12-13H2,1-3H3,(H,22,24)/t15-/m1/s1 |
InChI Key |
YCOXUWCGGTZNRY-OAHLLOKOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=NC=CC=N1)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=NC=CC=N1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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